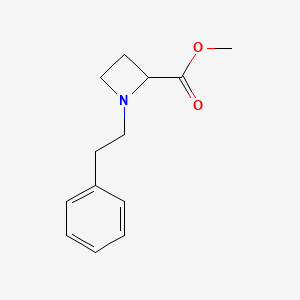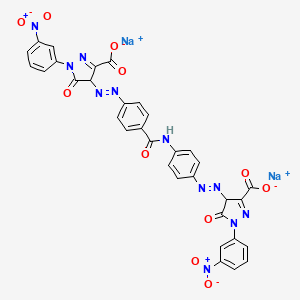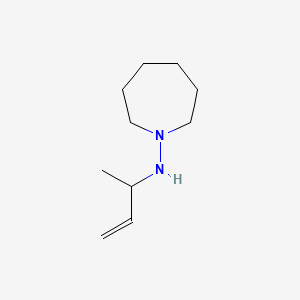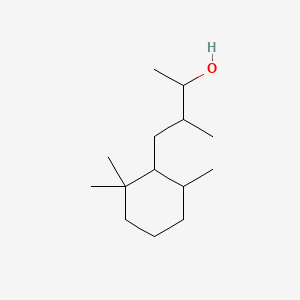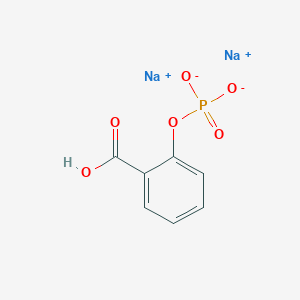
Salicylic acid monophosphate(disodium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Salicylic acid monophosphate(disodium salt) is a derivative of salicylic acid, a well-known compound used in various medicinal and industrial applications. This compound is characterized by the presence of a phosphate group attached to the salicylic acid molecule, and it is commonly used in its disodium salt form to enhance its solubility and stability in aqueous solutions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of salicylic acid monophosphate(disodium salt) typically involves the phosphorylation of salicylic acid. One common method is the reaction of salicylic acid with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{Salicylic Acid} + \text{POCl}_3 + \text{Pyridine} \rightarrow \text{Salicylic Acid Monophosphate} ]
The resulting salicylic acid monophosphate is then neutralized with sodium hydroxide (NaOH) to form the disodium salt: [ \text{Salicylic Acid Monophosphate} + 2 \text{NaOH} \rightarrow \text{Salicylic Acid Monophosphate(disodium salt)} ]
Industrial Production Methods
Industrial production of salicylic acid monophosphate(disodium salt) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
化学反応の分析
Types of Reactions
Salicylic acid monophosphate(disodium salt) can undergo various chemical reactions, including:
Hydrolysis: The phosphate group can be hydrolyzed under acidic or basic conditions to yield salicylic acid and inorganic phosphate.
Esterification: The hydroxyl group of the salicylic acid moiety can react with alcohols to form esters.
Oxidation: The aromatic ring can undergo oxidation reactions, leading to the formation of quinones and other oxidized products.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Esterification: Catalyzed by acids such as sulfuric acid (H2SO4) or using reagents like dicyclohexylcarbodiimide (DCC) in the presence of alcohols.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Major Products
Hydrolysis: Salicylic acid and inorganic phosphate.
Esterification: Salicylic acid esters.
Oxidation: Quinones and other oxidized derivatives.
科学的研究の応用
Salicylic acid monophosphate(disodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies of plant physiology and biochemistry, particularly in the investigation of plant defense mechanisms and signaling pathways.
Medicine: Investigated for its potential anti-inflammatory and analgesic properties, as well as its role in drug delivery systems.
Industry: Utilized in the formulation of pharmaceuticals, cosmetics, and personal care products due to its stability and solubility.
作用機序
The mechanism of action of salicylic acid monophosphate(disodium salt) is primarily related to its ability to release salicylic acid upon hydrolysis. Salicylic acid is known to inhibit the enzyme cyclooxygenase (COX), thereby reducing the production of pro-inflammatory prostaglandins. This inhibition leads to its anti-inflammatory and analgesic effects. Additionally, salicylic acid can modulate various signaling pathways in plants, contributing to their defense responses against pathogens.
類似化合物との比較
Similar Compounds
Aspirin (Acetylsalicylic Acid): A widely used analgesic and anti-inflammatory drug that is metabolized to salicylic acid in the body.
Methyl Salicylate: An ester of salicylic acid used in topical analgesics and as a flavoring agent.
Sodium Salicylate: A sodium salt of salicylic acid used for its analgesic and anti-inflammatory properties.
Uniqueness
Salicylic acid monophosphate(disodium salt) is unique due to its enhanced solubility and stability compared to other salicylate derivatives. The presence of the phosphate group allows for better incorporation into aqueous formulations, making it suitable for various industrial and pharmaceutical applications.
特性
分子式 |
C7H5Na2O6P |
|---|---|
分子量 |
262.06 g/mol |
IUPAC名 |
disodium;(2-carboxyphenyl) phosphate |
InChI |
InChI=1S/C7H7O6P.2Na/c8-7(9)5-3-1-2-4-6(5)13-14(10,11)12;;/h1-4H,(H,8,9)(H2,10,11,12);;/q;2*+1/p-2 |
InChIキー |
DRPRBOPEQXDNQL-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C(=C1)C(=O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


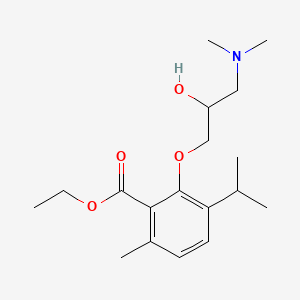
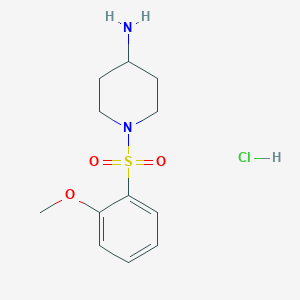
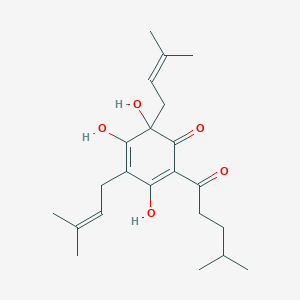

![1-[N-Benzyloxycarbonyl-(1R)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13798832.png)

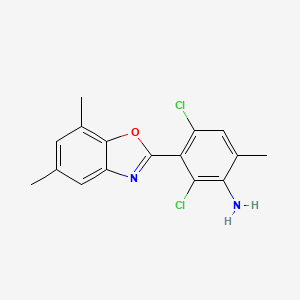
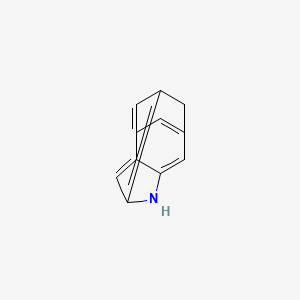
![4a,5,7,8,8a,9-Hexahydro-9-methylene-6H-1,2,4-triazolo[4,3-a]indole](/img/structure/B13798858.png)

